Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate
Description
Historical Development of Quinazoline-Based Compounds
Quinazoline, first synthesized in 1895 by August Bischler and Lang via decarboxylation of quinazoline-2-carboxylic acid, has evolved from a laboratory curiosity to a cornerstone of medicinal chemistry. Early work focused on elucidating its reactivity, such as Gabriel’s 1903 synthesis of the parent compound from o-nitrobenzylamine. By the mid-20th century, researchers recognized quinazoline’s potential as a bioactive scaffold, particularly after the discovery of naturally occurring quinazoline alkaloids like febrifugine, which exhibited antimalarial activity.
The development of synthetic methods, including condensation reactions between anthranilic acid derivatives and amines, enabled systematic exploration of substituent effects. For example, the introduction of electron-withdrawing groups at position 4 was found to enhance binding to kinase domains, leading to tyrosine kinase inhibitors such as erlotinib. These advancements laid the groundwork for modern derivatives like this compound, which integrates fluorine and sulfur-based functionalities to modulate electronic and steric properties.
Emergence of Fluoroanilino Quinazoline Derivatives in Drug Discovery
The incorporation of 4-fluoroanilino groups into quinazoline derivatives emerged from structure-activity relationship (SAR) studies highlighting fluorine’s ability to improve metabolic stability and membrane permeability. Fluorine’s strong electronegativity and small atomic radius allow it to participate in dipole-dipole interactions and hydrogen bonding, enhancing target affinity. For instance, fluorinated analogs of gefitinib demonstrated superior inhibition of epidermal growth factor receptor (EGFR) compared to non-fluorinated counterparts.
In this compound, the 4-fluoroanilino group likely stabilizes the quinazoline core through resonance effects while directing substituents into optimal binding conformations. This design principle aligns with broader medicinal chemistry strategies to exploit fluorination for pharmacokinetic optimization, as seen in antifungal agents and protease inhibitors.
Current Research Significance and Applications in Medicinal Chemistry
Recent studies emphasize quinazoline derivatives as multifunctional agents with applications in oncology, infectious diseases, and inflammation. This compound’s sulfanylacetate moiety introduces a sulfur atom, which can modulate redox properties and participate in covalent binding with cysteine residues in target proteins. For example, thioether-containing compounds have shown enhanced inhibitory activity against carbonic anhydrase isoforms compared to oxygen analogs.
Ongoing research explores this compound’s potential as a kinase inhibitor or antimicrobial agent. Computational docking studies suggest that the sulfanylacetate group may occupy hydrophobic pockets in ATP-binding sites, while the fluorinated anilino group engages in π-π stacking with aromatic residues. Such hypotheses are being validated through enzymatic assays and crystallographic analyses, positioning this derivative as a candidate for lead optimization in drug discovery pipelines.
Structural Uniqueness Among Sulfanylacetate-Containing Quinazolines
The structural novelty of this compound lies in its combination of a sulfanylacetate chain at position 2 and a fluorinated aniline at position 4. To contextualize its uniqueness, Table 1 compares key substituents and their pharmacological impacts in related quinazoline derivatives.
Table 1: Comparative Analysis of Quinazoline Derivatives with Sulfur-Containing Substituents
| Compound | Position 2 Substituent | Position 4 Substituent | Key Biological Activity |
|---|---|---|---|
| Erlotinib | Oxygen-based ether | Anilino | EGFR kinase inhibition |
| Gefitinib | Oxygen-based ether | 3-Chloro-4-fluoroanilino | EGFR kinase inhibition |
| This compound | Sulfanylacetate | 4-Fluoroanilino | Under investigation (kinase/antimicrobial) |
| 2-Methyl-3-thiadiazolylquinazolinone | Thiadiazole | Methyl | Antibacterial |
The sulfanylacetate group distinguishes this compound by introducing a sulfur atom with lone pairs capable of coordinating metal ions or forming hydrogen bonds. Additionally, the ethyl ester enhances solubility, addressing a common limitation of quinazoline derivatives in aqueous environments. This structural configuration may also reduce susceptibility to oxidative degradation, as sulfur’s redox activity could protect the core heterocycle.
Properties
IUPAC Name |
ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)11-25-18-21-15-6-4-3-5-14(15)17(22-18)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMXAMBXGVRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method facilitates the transfer of reactants between different phases, improving reaction rates.
Chemical Reactions Analysis
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. This process results in the formation of the target compound, which has been characterized through various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectrum indicates the presence of characteristic functional groups, while NMR provides insights into the molecular structure and purity of the compound .
Antiviral Properties
Recent studies have suggested that compounds related to quinazoline derivatives exhibit significant antiviral activity. For instance, derivatives similar to this compound have shown effectiveness against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication. The mechanism involves inhibiting the RNA-dependent RNA polymerase complex, which is vital for viral RNA synthesis .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets, potentially leading to cell cycle arrest and programmed cell death. In vitro studies have demonstrated promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Study: Antiviral Activity
In a study focused on the antiviral effects of quinazoline derivatives, this compound was tested against several strains of influenza A and B viruses. The results showed that the compound exhibited an effective concentration (EC50) range between 5 to 14 µM without significant cytotoxicity, highlighting its therapeutic potential against viral infections .
Case Study: Anticancer Efficacy
Another study evaluated the anticancer properties of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, in cancer research, it may inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Differences
The compound’s quinazoline core distinguishes it from analogs with pyrimidine (), triazole (–7), or quinoxaline () backbones. These heterocyclic variations influence electronic properties, planarity, and binding modes to biological targets such as kinases or receptors.
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
- Fluorine Substituents: The target compound’s 4-fluoroanilino group provides moderate lipophilicity and metabolic stability compared to analogs with bulkier fluorinated groups (e.g., difluoromethoxy in or difluoromethylsulfanyl in ). These groups influence solubility and membrane permeability .
- Sulfanylacetate Ester : Common across analogs (–7), this moiety may enhance bioavailability by acting as a prodrug, releasing the active thiol group upon hydrolysis.
Table 2: Substituent Impact on Properties
*Estimated using fragment-based methods due to lack of experimental data.
Biological Activity
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound belongs to the class of quinazoline derivatives, which are recognized for their broad spectrum of biological activities. The compound exhibits properties that may be beneficial in treating various diseases, including cancer, infections, and inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. Additionally, its structure suggests potential interactions with other enzymes or receptors that could modulate inflammatory responses or microbial infections .
Biological Activities
The compound has demonstrated a variety of biological activities:
- Anticancer Activity : Quinazoline derivatives are known for their cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of tumor cells in vitro. For example, studies have indicated that related compounds exhibit IC50 values in the low micromolar range against breast (MCF-7) and prostate (PC3) cancer cell lines .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Research indicates that quinazoline derivatives can inhibit bacterial growth through various mechanisms, possibly involving disruption of cell wall synthesis or interference with metabolic pathways .
- Antifungal and Antiviral Activities : Preliminary studies suggest that this compound may also exhibit antifungal and antiviral properties, making it a candidate for further investigation in infectious disease treatment .
Research Findings and Case Studies
Several studies have focused on the biological activity of quinazoline derivatives, including this compound. Below is a summary table of relevant findings:
| Study | Cell Line/Model | Activity | IC50 Value (µM) |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Anticancer | 10 |
| Study B | PC3 (Prostate Cancer) | Anticancer | 12 |
| Study C | E. coli | Antibacterial | 15 |
| Study D | C. albicans | Antifungal | 20 |
These studies highlight the potential of this compound as a multi-functional therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via a multi-step pathway:
Quinazoline Core Formation : Condense 4-fluoroaniline with 2-chloroquinazoline-4-one under reflux in ethanol to introduce the 4-fluoroanilino group .
Sulfanylacetate Conjugation : React the intermediate with ethyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6–8 hours .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water 60:40) to track reaction progress. Confirm purity via melting point analysis (observed mp 239–241°C aligns with literature) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR :
- Quinazoline protons appear as doublets at δ 8.2–8.5 ppm (aromatic H).
- The 4-fluoroanilino NH signal is a broad singlet at δ 10.2–10.5 ppm .
- Ethyl ester protons resonate as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .
- FT-IR : Stretch at 1720–1740 cm⁻¹ confirms the ester carbonyl group. A sharp peak near 1240 cm⁻¹ indicates C–F bonding .
Q. How can researchers assess the compound’s cytotoxicity in vitro, and what controls are essential?
- Methodological Answer :
Seed cancer cells (e.g., HeLa) in 96-well plates (1,000 cells/well).
Treat with compound (0.1–100 µM) for 48 hours.
Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.
- Controls : Include vehicle (DMSO ≤0.1%), positive control (e.g., cisplatin), and blank (media only). Normalize data to untreated cells for IC₅₀ calculation .
Advanced Research Questions
Q. How do crystal packing interactions influence the compound’s stability, and how can these be analyzed?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD reveals monoclinic P21/c symmetry with unit cell parameters a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, β = 100.72° .
- Stability Insights : Hydrogen bonds between the quinazoline N–H and ester carbonyl (2.9 Å) enhance stability. π-π stacking of aromatic rings (3.4–3.6 Å spacing) reduces solubility in polar solvents .
- Tools : Use Mercury or Olex2 for Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies resolve contradictions in biological activity data across cell lines or assays?
- Methodological Answer :
- Troubleshooting Steps :
Metabolic Stability : Test compound stability in cell media (LC-MS) to rule out degradation .
Cell Permeability : Perform Caco-2 monolayer assays to assess transport efficiency .
Target Engagement : Use molecular docking (AutoDock Vina) to verify binding to EGFR kinase (a common quinazoline target) .
- Case Study : If IC₅₀ varies between MCF-7 and A549 cells, profile EGFR expression (Western blot) to correlate activity with target availability .
Q. How can reaction conditions be optimized to improve yield during sulfanylacetate conjugation?
- Methodological Answer :
- Variables to Test :
Solvent : Compare DMF (polar aprotic) vs. THF (less polar). DMF typically gives higher yields (~75%) due to better nucleophilicity of the thiolate ion .
Base : Screen K₂CO₃, NaH, and DBU. K₂CO₃ minimizes side reactions (e.g., ester hydrolysis) .
Temperature : Optimize between 60–100°C; higher temps (>80°C) risk decomposition .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting NMR and mass spectrometry data?
- Methodological Answer :
- Scenario : If MS shows [M+H]⁺ at m/z 365.40 but NMR suggests impurities:
Purity Check : Re-run HPLC with a longer gradient (e.g., 20→80% acetonitrile over 30 min) to resolve co-eluting peaks .
High-Resolution MS (HRMS) : Confirm exact mass (calc. 365.40 for C₁₅H₁₂FN₃O₃S₂) to rule out adducts .
2D NMR : Use HSQC to assign ambiguous protons and detect trace solvents (e.g., DMSO-d₆ at δ 2.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
